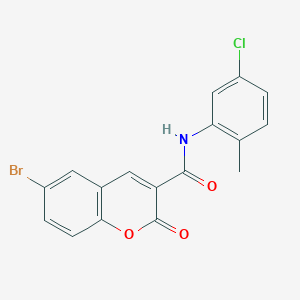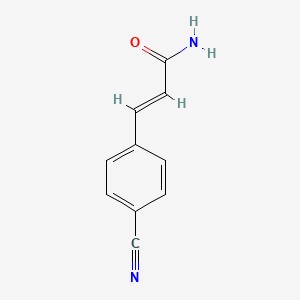
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis due to its unique properties. It is a colorless, odorless, and stable compound that is soluble in common organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity of various chemical reactions, making it a valuable tool for synthetic chemists.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea is not fully understood. However, it is believed that 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea enhances the reactivity of various chemical reactions by acting as a Lewis base. It can also act as a hydrogen bond acceptor, which can stabilize transition states and intermediates in chemical reactions.
Biochemical and Physiological Effects:
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has no known biochemical or physiological effects. It is considered to be a safe compound with low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in lab experiments is its ability to enhance the reactivity of various chemical reactions. It is also a stable and non-toxic compound, making it a safe reagent to work with. However, 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has some limitations, such as its high cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for research on 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea. One potential area of research is the development of new synthetic methods that utilize 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea as a reagent. Another area of research is the use of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in the synthesis of new bioactive compounds. Additionally, the development of new applications for 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in other areas of chemistry, such as catalysis and materials science, is also an area of interest for future research.
Métodos De Síntesis
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can be synthesized through the reaction of 1,1-dimethylhydrazine with 2-methyl-6-propan-2-ylphenyl isocyanate. The reaction proceeds under mild conditions and yields a high purity product. 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can also be obtained from commercial sources with high purity.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been reported to enhance the reactivity of various chemical reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and Michael addition. 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been used as a solvent for the synthesis of various polymers, including polyurethanes and polyamides. In medicinal chemistry, 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been used as a reagent for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
1,1-dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-8-6-7-10(3)12(11)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAEACPZVRXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)


![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)


![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)